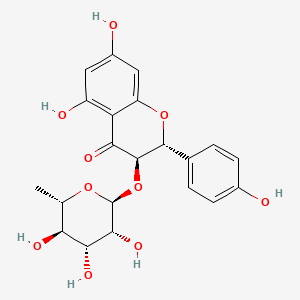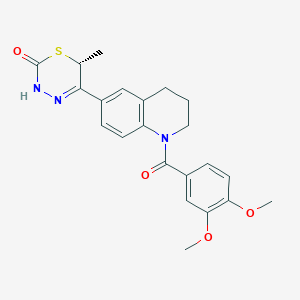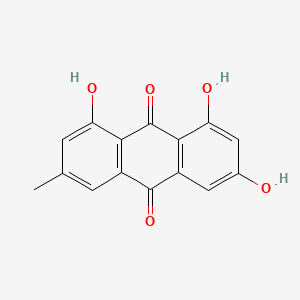
エンゲレチン
概要
説明
エンゲレチンは、自然界に存在するフラボノイド化合物であり、具体的にはフラバノン配糖体であり、エンゲルハルディア・ロクスブルギアナの葉やサルトリイバラの根茎など、様々な植物に含まれています。 抗炎症、抗酸化、免疫調節などの様々な生理学的および薬理学的効果があることが知られています 。 エンゲレチンは、その潜在的な治療効果により、医薬品開発の有望な候補として大きな注目を集めています .
2. 製法
合成経路と反応条件: エンゲレチンは、様々な方法を用いて天然資源から抽出することができます。一般的なアプローチの1つには、植物材料からフラボノイドを吸着および分離するためにマクロポーラス樹脂を使用する方法があります。 例えば、HPD-300樹脂に対するエンゲレチンの吸着速度論は、擬2次速度論方程式に従い、その過程は動的吸着/脱着実験によって最適化されています 。 分離後、エンゲレチンの純度は、分取用高速液体クロマトグラフィー(HPLC)およびシリカゲルクロマトグラフィーを用いてさらに向上させることができます .
工業的製造方法: エンゲレチンの工業的製造は、通常、植物材料からの大規模抽出とそれに続く精製プロセスを伴います。 マクロポーラス樹脂や分取用HPLCの使用は、高純度と高収率を達成するために用いられる一般的な技術です .
科学的研究の応用
Engeletin has a wide range of scientific research applications across various fields:
Chemistry:
- Engeletin is used as a model compound for studying flavonoid chemistry and its interactions with other molecules .
Biology:
- Engeletin exhibits significant antioxidant and anti-inflammatory properties, making it a valuable compound for studying oxidative stress and inflammation-related pathways .
Medicine:
- Engeletin has shown potential in treating various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer . Its anti-inflammatory and antioxidant effects are particularly beneficial in these contexts.
Industry:
- Engeletin is used in the food and nutrition industry as a natural antioxidant and preservative . It is also explored for its potential in improving the shelf life and nutritional value of food products.
作用機序
エンゲレチンは、複数の分子標的および経路を通じてその効果を発揮します。
抗炎症作用:
- エンゲレチンは、炎症反応において重要な役割を果たす、核因子κB(NF-κB)シグナル伝達経路の活性化を阻害します 。NF-κBの活性化を抑制することで、エンゲレチンはプロ炎症性サイトカインの産生を抑制します。
抗酸化作用:
- エンゲレチンは、ケルク様ECH関連タンパク質1(Keap1)/核転写因子E2関連因子2(Nrf2)シグナル伝達経路を活性化します 。この経路は、スーパーオキシドジスムターゼやグルタチオンペルオキシダーゼなどの抗酸化酵素の発現を促進し、それにより酸化ストレスを軽減します。
神経保護作用:
6. 類似化合物の比較
エンゲレチンは、アステルビンやイソアステルビンなどの他のフラバノン配糖体を含む、より広いフラボノイド化合物のクラスの一部です 。 これらの化合物は、類似の構造的特徴と生物学的活性を共有していますが、エンゲレチンは、マクロポーラス樹脂に対する相対的な吸着容量が高いことで際立っており、これはその環構造における独自の置換パターンを示しています .
類似化合物:
アステルビン: 抗酸化および抗炎症特性を持つ別のフラバノン配糖体。
イソアステルビン: アステルビンの構造異性体で、同様の生物学的活性を示します。
エンゲレチンの独特の構造的特徴と高い吸着容量は、さらなる研究と潜在的な治療用途のための貴重な化合物となっています。
生化学分析
Biochemical Properties
Engeletin interacts with various biomolecules, including enzymes and proteins. For instance, it forms a static complex with Bovine Serum Albumin (BSA), effectively quenching the fluorescence of BSA . This interaction is primarily driven by hydrophobic and hydrogen bond interactions .
Molecular Mechanism
At the molecular level, Engeletin exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it binds with BSA, leading to changes in the protein’s conformation and microenvironment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Engeletin have been observed over time. For instance, after mice were intraperitoneally injected with Engeletin, the distribution in kidney and liver was the highest, followed by blood, spleen, lung, heart, and brain .
Transport and Distribution
Engeletin is transported and distributed within cells and tissues. After administration, the highest distribution of Engeletin was observed in the kidney and liver, followed by blood, spleen, lung, heart, and brain .
Subcellular Localization
Current studies suggest that Engeletin can penetrate the blood-brain barrier, indicating potential localization in brain cells .
準備方法
Synthetic Routes and Reaction Conditions: Engeletin can be extracted from natural sources using various methods. One common approach involves the use of macroporous resins for the adsorption and separation of flavonoids from plant materials. For instance, the adsorption kinetics of engeletin on HPD-300 resin follows a pseudo-second-order kinetics equation, and the process is optimized by dynamic adsorption/desorption experiments . After separation, the purity of engeletin can be further increased using preparative high-performance liquid chromatography (HPLC) and silica gel chromatography .
Industrial Production Methods: Industrial production of engeletin typically involves large-scale extraction from plant materials, followed by purification processes. The use of macroporous resins and preparative HPLC are common techniques employed to achieve high purity and yield .
化学反応の分析
反応の種類: エンゲレチンは、酸化、還元、置換などの様々な化学反応を起こします。これらの反応は、その挙動を理解し、治療用途への応用を目的とした潜在的な修飾を理解するために不可欠です。
一般的な試薬と条件:
酸化: エンゲレチンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、制御された条件下で酸化させることができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 置換反応は、目的とする修飾に応じて、求核試薬または求電子試薬を伴うことが多いです。
生成される主な生成物: これらの反応から生成される主な生成物は、使用した特定の試薬や条件によって異なります。例えば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化された化合物が生成される場合があります。
4. 科学研究への応用
エンゲレチンは、様々な分野において幅広い科学研究への応用が期待されています。
化学:
生物学:
医学:
- エンゲレチンは、心血管疾患、神経変性疾患、癌など、様々な疾患の治療に潜在的な効果を示しています 。その抗炎症および抗酸化効果は、これらの文脈において特に有益です。
産業:
- エンゲレチンは、食品および栄養産業において、天然の抗酸化剤および保存料として使用されています 。また、食品の賞味期限と栄養価を向上させるための潜在的な用途も検討されています。
類似化合物との比較
Astilbin: Another flavanonol glycoside with antioxidant and anti-inflammatory properties.
Isoastilbin: A structural isomer of astilbin with similar biological activities.
Engeletin’s unique structural features and higher adsorption capacity make it a valuable compound for further research and potential therapeutic applications.
特性
IUPAC Name |
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPQWGKORWZII-WDPYGAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972649 | |
| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572-31-6 | |
| Record name | Engeletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Engeletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)
![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)












